

Technical Synthesis Guide: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

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Compound of Interest

Compound Name: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

CAS No.: 1224604-14-1

Cat. No.: B577815

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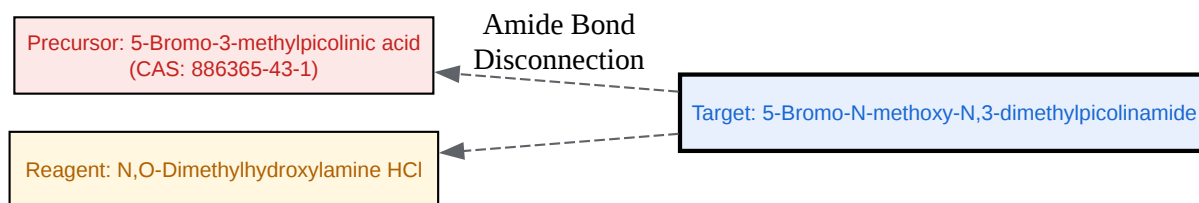
Part 1: Abstract & Strategic Analysis

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a critical Weinreb amide intermediate used primarily in the synthesis of functionalized pyridine ketones and aldehydes. The presence of the 3-methyl group adjacent to the carbonyl center introduces significant steric hindrance, often rendering standard peptide coupling protocols (e.g., EDCI/HOBt) sluggish or low-yielding (20-45%).

This protocol details a high-fidelity Acid Chloride Activation strategy. By converting the precursor carboxylic acid to its acid chloride using oxalyl chloride, we bypass the steric barrier that limits carbodiimide-mediated couplings. This method ensures complete conversion, high purity (>95%), and scalability.

Retrosynthetic Disconnection

The synthesis disconnects at the amide bond. The Weinreb amine moiety is installed onto the commercially available 5-bromo-3-methylpicolinic acid.



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Figure 1: Retrosynthetic analysis showing the core disconnection.

Part 2: Critical Materials & Safety

Reagents Table

Reagent	MW (g/mol)	Equiv.	Role	CAS
5-Bromo-3-methylpicolinic acid	216.03	1.0	Limiting Reagent	886365-43-1
Oxalyl Chloride	126.93	1.5	Chlorinating Agent	79-37-8
DMF (Anhydrous)	73.09	Cat.	Catalyst	68-12-2
N,O-Dimethylhydroxylamine HCl	97.55	1.2	Nucleophile	6638-79-5
Triethylamine (TEA)	101.19	3.0	Base (Acid Scavenger)	121-44-8
Dichloromethane (DCM)	-	Solvent	Reaction Medium	75-09-2

Safety Directives

- Oxalyl Chloride: Highly toxic and corrosive. Releases CO, CO₂, and HCl gas upon reaction. Must be handled in a fume hood.

- Exotherm Control: The addition of oxalyl chloride to the acid, and the subsequent addition of the acid chloride to the amine, are exothermic. Temperature control (0°C) is mandatory to prevent decomposition.

Part 3: Detailed Experimental Protocol

Method A: Acid Chloride Activation (Recommended for >1g scale)

Rationale: The 3-methyl group creates steric bulk. The acid chloride is a smaller, more reactive electrophile than the active esters formed by HATU/EDCI, driving the reaction to completion.

Step 1: Formation of the Acid Chloride

- Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
- Solvation: Charge the flask with 5-Bromo-3-methylpicolinic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).
- Catalysis: Add DMF (2-3 drops). Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, essential for smooth reaction.
- Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Oxalyl Chloride (1.5 equiv) over 10 minutes.
- Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.
 - Checkpoint: The suspension should turn into a clear solution, indicating conversion to the acid chloride. Bubbling (gas evolution) will cease.
- Concentration: Concentrate the reaction mixture in vacuo (Rotovap) to remove excess oxalyl chloride and solvent.
 - Tip: Co-evaporate with dry DCM or Toluene once to ensure all HCl/Oxalyl Chloride traces are removed.

- Result: Crude acid chloride (yellow/orange solid or oil). Use immediately.

Step 2: Weinreb Amide Formation

- Preparation: Redissolve the crude acid chloride in fresh anhydrous DCM (0.2 M) and cool to 0°C.
- Amine Addition: In a separate flask, mix N,O-Dimethylhydroxylamine HCl (1.2 equiv) and Triethylamine (3.0 equiv) in DCM.
 - Note: 3.0 equivalents of base are needed: 1 for the HCl salt of the amine, 1 to neutralize the HCl generated during coupling, and 1 excess to maintain basicity.
- Coupling: Slowly add the amine/base mixture to the cold acid chloride solution via syringe or addition funnel.
- Completion: Warm to RT and stir for 3–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

Step 3: Workup & Purification

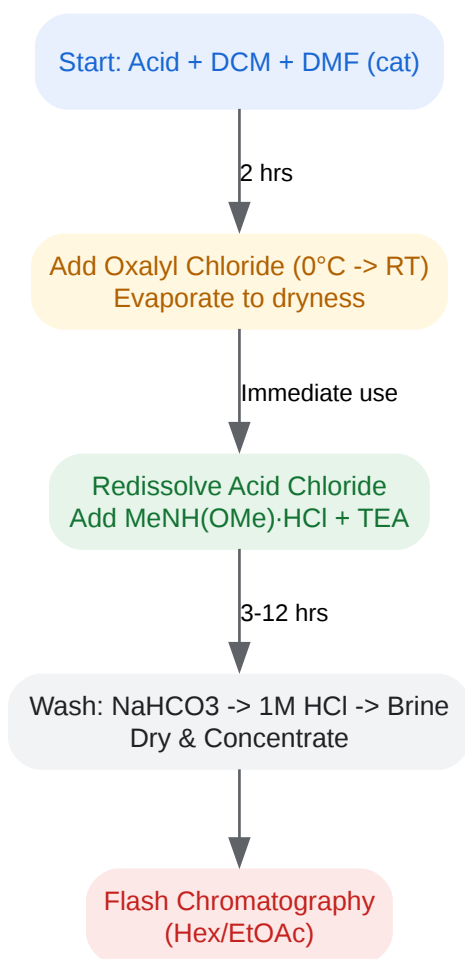
- Quench: Quench the reaction with saturated NaHCO₃ (aq).
- Extraction: Separate phases. Extract the aqueous layer 2x with DCM.
- Washing: Wash combined organics with:
 - 1M HCl (to remove unreacted pyridine/amine species).
 - Brine.^[1]
- Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purification: Flash Column Chromatography on Silica Gel.
 - Eluent: Gradient 10% → 40% EtOAc in Hexanes.
 - Product: The Weinreb amide typically elutes as a pale yellow oil or solid.

Analytical Data (Expected)

- ^1H NMR (400 MHz, CDCl_3):
 - δ 8.50 (d, 1H, Ar-H, C6 position)
 - δ 7.80 (d, 1H, Ar-H, C4 position)
 - δ 3.50 (s, 3H, N-O-Me) - Distinctive Weinreb Singlet
 - δ 3.35 (s, 3H, N-Me) - Distinctive Weinreb Singlet
 - δ 2.45 (s, 3H, Ar-Me)
- MS (ESI): Calculated for $\text{C}_9\text{H}_{11}\text{BrN}_2\text{O}_2$ $[\text{M}+\text{H}]^+$: 275.0/277.0. Found: 275.1/277.1 (Br isotope pattern).

Part 4: Process Visualization

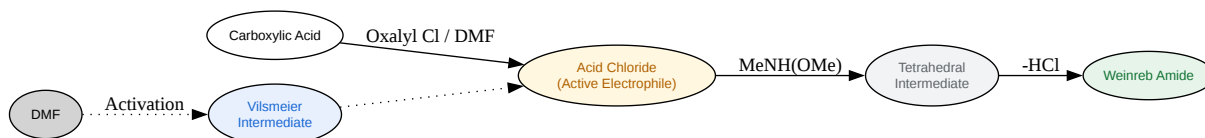
Reaction Workflow



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Figure 2: Step-by-step experimental workflow for the acid chloride method.

Mechanistic Pathway



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Figure 3: Mechanistic pathway highlighting the critical Acid Chloride intermediate.

Part 5: Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield (<40%)	Incomplete activation due to sterics.	Ensure DMF is fresh/dry. Increase Oxalyl Chloride to 2.0 equiv. Extend activation time to 4h.
Unreacted Amine	HCl salt not neutralized.	Ensure TEA/DIPEA is ≥ 3.0 equiv. Check pH is >8 during coupling.
Impurity: Ester	Reaction with solvent (MeOH/EtOH).	Strictly use aprotic solvents (DCM, THF). Avoid alcohol stabilizers.
Color Change (Dark)	Pyridine ring oxidation/decomposition.	Keep temperature strictly at 0°C during additions. Perform reaction under Nitrogen/Argon.

References

- Chemical Identity: **5-Bromo-N-methoxy-N,3-dimethylpicolinamide** (CAS 1224604-14-1). [2] BLD Pharm. [Link](#)
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- [2. 1224604-14-1|5-Bromo-N-methoxy-N,3-dimethylpicolinamide|BLD Pharm \[bldpharm.com\]](#)
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